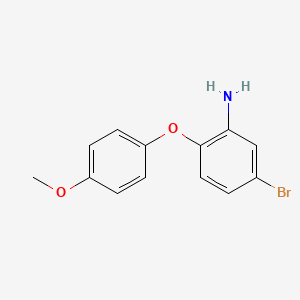

5-Bromo-2-(4-methoxyphenoxy)aniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

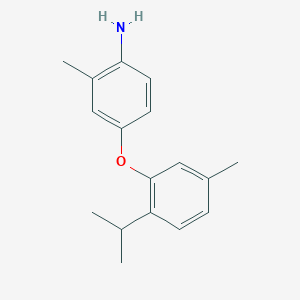

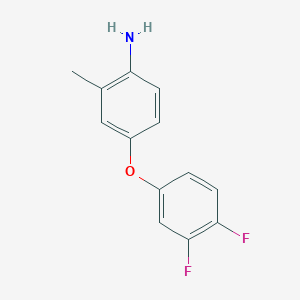

5-Bromo-2-(4-methoxyphenoxy)aniline is an organic compound used as a pharmaceutical intermediate . It has a molecular formula of C13H12BrNO2 and a molecular weight of 294.14 .

Molecular Structure Analysis

The molecular structure of this compound consists of a bromine atom (Br), a methoxy group (OCH3), and a phenoxy group (OC6H5) attached to an aniline (C6H5NH2) molecule .科学的研究の応用

Nucleophilic Substitution Reactions

5-Bromo-2-(4-methoxyphenoxy)aniline is involved in nucleophilic substitution reactions. The compound's reactions with nucleophiles such as aniline or p-methoxybenzylamine have been investigated, revealing insights into its reactivity and potential applications in chemical synthesis (Sarma, Klein, & Otter, 1994).

Spectral and Structural Properties

The compound has been used to synthesize azobenzene-based ligands, showing promising spectral and structural properties. These ligands, when combined with metals like ZnCl2 and FeCl3, form complexes that exhibit unique optical and structural features (Leela et al., 2019).

Theoretical Studies in Substituted Anilines

This compound has been a subject of theoretical studies to understand its vibrational, geometrical, and electronic properties. These studies provide insights into the molecular behavior of the compound under various conditions (Finazzi et al., 2003).

Applications in Photodynamic Therapy

The compound has been utilized in the synthesis of zinc phthalocyanine derivatives, which exhibit high singlet oxygen quantum yield. These derivatives have potential applications in photodynamic therapy for cancer treatment due to their excellent fluorescence properties and high quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Antibacterial Applications

Studies on bromophenols, including compounds related to this compound, have shown potential antibacterial properties. These compounds, isolated from marine algae, demonstrate moderate to high activity against various strains of bacteria (Xu et al., 2003).

Synthesis of Novel Compounds

This compound has been used in the synthesis of various novel compounds with potential pharmaceutical applications. The compound's versatility in chemical reactions aids in the creation of new molecules with unique properties (Richey & Yu, 2009).

Fluorescence Quenching Studies

The compound has been studied for its role in fluorescence quenching, which is significant in understanding its behavior in various chemical environments. Such studies are crucial for developing materials with specific optical properties (Geethanjali, Nagaraja, & Melavanki, 2015).

Antioxidant Activity

Related bromophenol compounds have exhibited strong antioxidant activities. These activities are beneficial in preventing oxidative stress, which has implications in food preservation and pharmaceuticals (Li et al., 2011).

Safety and Hazards

特性

IUPAC Name |

5-bromo-2-(4-methoxyphenoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO2/c1-16-10-3-5-11(6-4-10)17-13-7-2-9(14)8-12(13)15/h2-8H,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCBKNZFJDWTHNG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=C(C=C(C=C2)Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]-acetate](/img/structure/B1328373.png)

![2-Methyl-4-[2-(1-piperidinyl)ethoxy]phenylamine](/img/structure/B1328384.png)

![N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine](/img/structure/B1328396.png)